3-chloro-4-methoxy-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

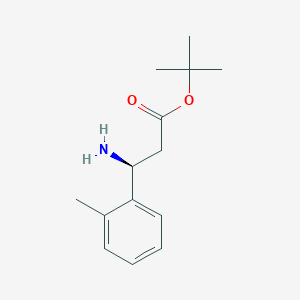

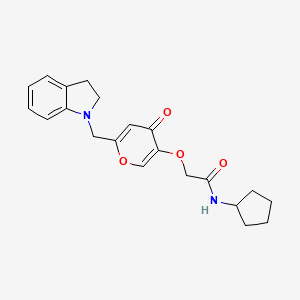

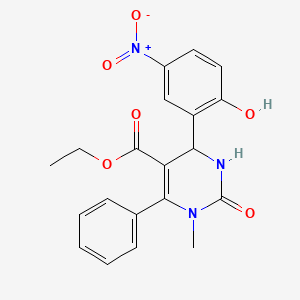

3-Chloro-4-methoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 . It is also known by its IUPAC name, 3-chloro-4-methoxy-N-methylbenzenesulfonamide .

Molecular Structure Analysis

The molecular structure of 3-chloro-4-methoxy-N-methylbenzenesulfonamide consists of a benzene ring substituted with a chloro group at the 3rd position, a methoxy group at the 4th position, and a methylbenzenesulfonamide group .Scientific Research Applications

Chlorinating Reagent for Organic Synthesis

N-chloro-N-methoxybenzenesulfonamide serves as a structurally simple and reactive chlorinating agent, conveniently prepared in high yield. It has been utilized to chlorinate a wide range of organic substrates including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, achieving chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016).

Antitumor Activity

Studies have evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. These compounds, including variants of N-methylbenzenesulfonamide, demonstrated significant anticancer activities through mechanisms such as disrupting tubulin polymerization and inducing cell cycle arrest (T. Owa et al., 2002).

Antifungal and Anti-HIV Activities

A series of novel sulfonamides bearing the 1,3,4-oxadiazole moiety, related to N-methylbenzenesulfonamide, have been synthesized and screened for their anti-HIV and antifungal activities, showing promising results in vitro (M. Zareef et al., 2007).

Material Science: Metallophthalocyanines Synthesis

N-methylbenzenesulfonamide derivatives have been utilized in the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines. These compounds exhibit unique electrochemical and spectroelectrochemical properties, indicating their potential for applications in material science and catalysis (H. Kantekin et al., 2015).

Mechanism of Action

Target of Action

Benzylic compounds are known to undergo reactions at the benzylic position .

Mode of Action

It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical can remove a hydrogen atom from the benzylic position, leading to various transformations .

Biochemical Pathways

The reactions at the benzylic position can lead to various transformations, potentially affecting multiple biochemical pathways .

Result of Action

The transformations resulting from reactions at the benzylic position could lead to various molecular and cellular effects .

properties

IUPAC Name |

3-chloro-4-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYLEXBBCVIISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-methoxy-N-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)

![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)

![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2996781.png)

![4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2996783.png)

![2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2996786.png)

![ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate](/img/structure/B2996791.png)